1-(2,2-Difluoroethyl)piperidine-4-carbonitrile
CAS No.: 1343312-26-4
Cat. No.: VC2700441
Molecular Formula: C8H12F2N2
Molecular Weight: 174.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1343312-26-4 |
|---|---|
| Molecular Formula | C8H12F2N2 |
| Molecular Weight | 174.19 g/mol |
| IUPAC Name | 1-(2,2-difluoroethyl)piperidine-4-carbonitrile |
| Standard InChI | InChI=1S/C8H12F2N2/c9-8(10)6-12-3-1-7(5-11)2-4-12/h7-8H,1-4,6H2 |
| Standard InChI Key | NBSCFGCWKSKSKG-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C#N)CC(F)F |
| Canonical SMILES | C1CN(CCC1C#N)CC(F)F |
Introduction
Chemical Identity and Physical Properties
1-(2,2-Difluoroethyl)piperidine-4-carbonitrile is a synthetic organic compound belonging to the class of piperidine derivatives. These compounds are extensively utilized in pharmaceutical and chemical research due to their diverse biological activities and synthetic versatility. The compound features a piperidine ring with a carbonitrile group at the 4-position and a difluoroethyl substituent at the nitrogen atom, creating a molecular structure with unique chemical characteristics.
Basic Molecular Information
The fundamental physical and chemical properties of 1-(2,2-Difluoroethyl)piperidine-4-carbonitrile provide essential information for researchers working with this compound. The molecule possesses a well-defined structure with specific atomic arrangements that determine its reactivity and potential applications.
Table 1: Basic Molecular Information of 1-(2,2-Difluoroethyl)piperidine-4-carbonitrile
| Property | Value |
|---|---|
| CAS Number | 1343312-26-4 |
| Molecular Formula | C8H12F2N2 |
| Molecular Weight | 174.19 g/mol |
| IUPAC Name | 1-(2,2-difluoroethyl)piperidine-4-carbonitrile |
| Standard InChI | InChI=1S/C8H12F2N2/c9-8(10)6-12-3-1-7(5-11)2-4-12/h7-8H,1-4,6H2 |
The molecular structure includes a six-membered piperidine ring with a nitrile (-C≡N) functional group at the 4-position and a 2,2-difluoroethyl substituent attached to the nitrogen atom of the piperidine ring. This structural arrangement contributes to the compound's chemical reactivity and potential biological interactions that make it valuable for research applications.
Physical and Chemical Characteristics
The physical state and chemical behavior of 1-(2,2-Difluoroethyl)piperidine-4-carbonitrile are important considerations for handling and utilization in laboratory settings. While comprehensive experimental data for physical properties aren't explicitly provided in the available literature, the compound's structure allows for reasonable inferences about its characteristics.
The presence of the difluoroethyl group likely contributes to the compound's lipophilicity, potentially enhancing membrane permeability in biological systems. The nitrile group introduces polarity and potential for hydrogen bond acceptor interactions, which may influence solubility characteristics and interaction with biological targets. These structural features combined create a molecule with balanced hydrophilic and lipophilic properties that could be advantageous for drug development applications.
Comparison with Related Compounds
1-(2,2-Difluoroethyl)piperidine-4-carbonitrile belongs to a broader family of fluorinated piperidine derivatives that share structural similarities but exhibit distinct chemical and potentially biological properties. Comparing this compound with related structures provides context for understanding its unique characteristics.
Structural Analogs
Several related compounds appear in the chemical literature that share structural elements with 1-(2,2-Difluoroethyl)piperidine-4-carbonitrile:
Table 2: Comparison of 1-(2,2-Difluoroethyl)piperidine-4-carbonitrile with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 1-(2,2-Difluoroethyl)piperidine-4-carbonitrile | C8H12F2N2 | 174.19 g/mol | Base compound with piperidine ring, nitrile at 4-position, and difluoroethyl group at N |
| 1-(2,2-Difluoropropyl)piperidine-4-carbonitrile | C9H14F2N2 | 188.22 g/mol | Additional methyl group on the difluoroalkyl chain |
| 4-Bromo-1-(2,2-difluoroethyl)piperidine hydrobromide | C7H12BrF2N·HBr | 304.99 g/mol | Bromine instead of nitrile at 4-position, hydrobromide salt form |
The subtle structural variations between these compounds likely result in differences in physicochemical properties, stability, and potentially biological activities . For instance, the replacement of the nitrile group with bromine in 4-Bromo-1-(2,2-difluoroethyl)piperidine hydrobromide creates a more reactive site for nucleophilic substitution reactions, potentially making it useful as a synthetic intermediate.
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